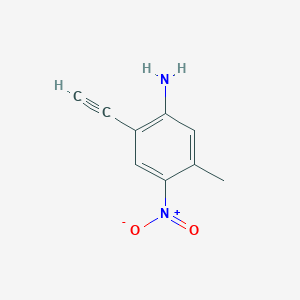

Benzenamine, 2-ethynyl-5-methyl-4-nitro-

Description

Significance of Aniline (B41778) Derivatives in Contemporary Organic Synthesis and Advanced Materials

Aniline and its derivatives are a cornerstone of modern organic chemistry, serving as indispensable building blocks and intermediates in a multitude of industrial and research applications. wikipedia.orgsci-hub.se Their versatility stems from the reactive amino group attached to an aromatic ring, which can be readily modified to produce a vast library of complex molecules. echemi.com Historically significant in the dye industry, aniline-based compounds are responsible for a wide spectrum of colors and pigments used in textiles, printing, and plastics. chemiis.com

In the pharmaceutical sector, the aniline scaffold is a common feature in numerous therapeutic agents, contributing to drugs for treating cancer, cardiovascular diseases, and infectious diseases. echemi.comnih.gov The ability to functionalize the aromatic ring allows for the fine-tuning of a molecule's pharmacological profile. Furthermore, aniline derivatives are crucial in agriculture for the synthesis of herbicides and pesticides. sci-hub.se In the realm of materials science, they are used as monomers for high-performance polymers like polyurethanes and polyamides, and as precursors for materials with tailored electronic and optical properties, contributing to advancements in electronics and performance coatings. sci-hub.semdpi.com The functionalization of nanomaterials with amino groups is also a key strategy to enhance their solubility and processability for various applications. rsc.org

Strategic Importance of Ethynyl (B1212043), Methyl, and Nitro Substituents in Aromatic Systems

The properties and reactivity of an aniline derivative are profoundly influenced by the nature and position of its substituents on the aromatic ring. The specific combination of ethynyl, methyl, and nitro groups in the target molecule creates a complex electronic environment.

Ethynyl Group (-C≡CH): The ethynyl group is noteworthy for its dual electronic nature. It exerts an electron-withdrawing inductive effect due to the higher s-character of the sp-hybridized carbon atoms. However, it can also participate in resonance, potentially donating π-electron density. Its linear geometry imposes specific steric constraints on neighboring groups. The ethynyl moiety is also a valuable synthetic handle, enabling further transformations through reactions like Sonogashira coupling or click chemistry, making it a gateway to more complex molecular architectures.

Methyl Group (-CH₃): The methyl group is a classic electron-donating group (EDG). ncert.nic.in It activates the aromatic ring towards electrophilic substitution by increasing electron density through a combination of the inductive effect and hyperconjugation. pearson.com This activating nature generally makes reactions on the ring faster compared to unsubstituted benzene (B151609).

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group (EWG), acting through both a strong inductive effect and a resonance (mesomeric) effect. doubtnut.com It deactivates the aromatic ring towards electrophilic attack and significantly decreases the basicity of the aniline's amino group by pulling electron density away from the nitrogen atom. ncert.nic.indoubtnut.com In substituted anilines, the base-weakening effect of a nitro group is a dominant feature. pearson.com

The interplay of these groups on a single aniline ring—with the amino and methyl groups donating electron density and the nitro and ethynyl groups withdrawing it—results in a "push-pull" system. Such systems are of significant interest in materials science for their potential to exhibit non-linear optical (NLO) properties and other unique electronic behaviors. sci-hub.seresearchgate.net

Table 1: Effects of Individual Substituents on an Aromatic Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Ring Effect | Directing Effect (for Electrophilic Substitution) |

|---|---|---|---|---|

| Amino (-NH₂) | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| Ethynyl (-C≡CH) | -I (Withdrawing) | +R (Donating, weak) | Deactivating | Ortho, Para |

| Methyl (-CH₃) | +I (Donating) | Hyperconjugation (Donating) | Activating | Ortho, Para |

| Nitro (-NO₂) | -I (Withdrawing) | -R (Withdrawing) | Deactivating | Meta |

Scope and Research Imperatives Pertaining to Benzenamine, 2-ethynyl-5-methyl-4-nitro-

Specific research findings, including synthesis protocols and detailed characterization data for Benzenamine, 2-ethynyl-5-methyl-4-nitro-, are not widely reported in publicly accessible scientific literature. This suggests the compound may be a novel synthetic target or a specialized intermediate not yet extensively studied.

However, the unique substitution pattern of the molecule itself defines several research imperatives:

Synthetic Strategy and Reaction Dynamics: The synthesis of this molecule presents a significant challenge. The presence of both activating (amino, methyl) and deactivating (nitro, ethynyl) groups, along with potential steric hindrance from the ortho-ethynyl group, requires a carefully designed, multi-step synthetic route. Research into its synthesis would provide valuable insights into the regioselectivity of aromatic substitution on such a complexly substituted ring. General methods for preparing substituted anilines often involve the nitration of a substituted benzene followed by reduction. wikipedia.org For instance, the synthesis of 2-Methyl-4-nitroaniline often starts from o-toluidine, which undergoes amino group protection, nitration, and subsequent deprotection. chemicalbook.comgoogle.comguidechem.com Incorporating the ethynyl group would add another layer of complexity to this process.

Investigation of Physicochemical Properties: The molecule's "push-pull" electronic structure, created by the opposing electronic effects of its substituents, makes it a prime candidate for investigation in materials science. researchgate.net Research would focus on its photophysical properties, such as absorption and emission spectra, to evaluate its potential as a chromophore, fluorescent probe, or component in NLO materials.

Intermediate for Advanced Synthesis: The ethynyl group serves as a versatile functional handle for further chemical modifications. The compound could be a key intermediate for constructing larger, conjugated systems for applications in organic electronics or for creating complex heterocyclic structures relevant to medicinal chemistry. Studies have shown that 2-alkynylanilines are valuable precursors for synthesizing fused indole (B1671886) ring systems. acs.org

Table 2: Properties of Structurally Related Nitroanilines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 2-Methyl-4-nitroaniline | 99-52-5 | C₇H₈N₂O₂ | 152.15 | 130-132 sigmaaldrich.com |

| 2-Methyl-5-nitroaniline (B49896) | 99-55-8 | C₇H₈N₂O₂ | 152.15 | 103-106 chemicalbook.com |

| m-Nitroaniline | 99-09-2 | C₆H₆N₂O₂ | 138.12 | 114-117 chemiis.com |

| N-Methyl-4-nitroaniline | 100-15-2 | C₇H₈N₂O₂ | 152.15 | 149-151 sigmaaldrich.com |

Due to the absence of specific experimental data, the exploration of Benzenamine, 2-ethynyl-5-methyl-4-nitro- remains a prospective field, promising new discoveries in synthetic methodology and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-5-methyl-4-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-3-7-5-9(11(12)13)6(2)4-8(7)10/h1,4-5H,10H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMDUBKKALNQEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C#C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101287945 | |

| Record name | 2-Ethynyl-5-methyl-4-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003858-65-8 | |

| Record name | 2-Ethynyl-5-methyl-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003858-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethynyl-5-methyl-4-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations of Benzenamine, 2 Ethynyl 5 Methyl 4 Nitro

Transformations Involving the Ethynyl (B1212043) Group

The terminal alkyne, or ethynyl group, is a versatile functional group known for its participation in a wide array of chemical transformations, including additions, cycloadditions, and polymerizations.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The ethynyl group is an excellent dipolarophile for [3+2] cycloaddition reactions. One of the most prominent examples is the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazole rings. This reaction is a cornerstone of "click chemistry" due to its high efficiency and functional group tolerance. While specific studies on Benzenamine, 2-ethynyl-5-methyl-4-nitro- are not available, it is anticipated to react readily with organic azides, typically under thermal conditions or copper(I) catalysis, to yield the corresponding triazole derivative.

Other types of cycloadditions, such as the [4+2] Diels-Alder reaction, are also possible, where the alkyne can act as a dienophile, particularly with electron-rich dienes. soton.ac.uk Photochemical [2+2] cycloadditions with alkenes to form cyclobutene rings are another potential, though less common, transformation pathway. nih.govresearchgate.netlibretexts.org The reactivity in these cases would be influenced by the electronic effects of the aniline (B41778) and nitro substituents on the aromatic ring.

Polymerization and Oligomerization Chemistry

Terminal alkynes can undergo polymerization through various mechanisms, often catalyzed by transition metals, to produce conjugated polymers with interesting electronic and optical properties. For Benzenamine, 2-ethynyl-5-methyl-4-nitro-, the ethynyl group would be the primary site for such reactions.

Furthermore, studies on related nitroaniline compounds have shown they can participate in polymerization. For instance, p-nitroaniline can undergo a rapid, exothermic reaction described as "explosive polymerization" when treated with sulfuric acid and heat. makezine.comyoutube.com Copolymers of aniline and nitroanilines have also been synthesized via oxidative polymerization methods. researchgate.netarabjchem.orgresearchgate.net These findings suggest that under specific conditions, both the aniline and ethynyl moieties could potentially be involved in forming polymeric structures, although the specific pathways for the title compound have not been elucidated.

Transition-Metal-Catalyzed Functionalization Reactions (beyond coupling)

The ethynyl group is highly susceptible to a variety of transition-metal-catalyzed functionalizations beyond standard cross-coupling reactions. These transformations provide direct access to more complex molecular architectures. acs.orgacs.org Potential reactions for Benzenamine, 2-ethynyl-5-methyl-4-nitro- include:

Hydration: In the presence of mercury(II), gold, or other late transition metal catalysts, the ethynyl group could undergo hydration to form the corresponding methyl ketone (acetophenone derivative).

Hydroamination/Hydroalkoxylation: The addition of N-H or O-H bonds across the triple bond can be catalyzed by various metals to yield enamines or enol ethers, respectively.

Carbometalation: The addition of organometallic reagents across the alkyne, followed by quenching with an electrophile, can lead to highly substituted and stereodefined alkenes.

The feasibility of these reactions would depend on the compatibility of the required catalysts with the nitro and amino functionalities present on the aromatic ring. researchgate.net

Reactivity of the Nitro Group

The nitro group is a powerful electron-withdrawing group that profoundly influences the reactivity of the aromatic ring and is itself susceptible to chemical transformation, most notably reduction.

Selective Chemical Reductions of the Nitro Group

A key synthetic challenge in a molecule like Benzenamine, 2-ethynyl-5-methyl-4-nitro- is the chemoselective reduction of the nitro group to an amine without affecting the reducible ethynyl group. Several methodologies have been developed to achieve this transformation on substrates containing both functionalities. researchgate.net

One effective method utilizes a ruthenium catalyst, (Ph₃P)₃RuCl₂, with zinc powder and water as the stoichiometric reductant. acs.orgorganic-chemistry.org By adding potassium hydroxide (KOH) as a catalytic additive, a selective reduction of the nitro group can be achieved while leaving the alkyne intact. acs.orgthieme-connect.com This selectivity is attributed to a switch in the reaction mechanism promoted by the base. thieme-connect.com Other reagents, such as tin(II) chloride (SnCl₂·2H₂O) in an alcohol solvent, are also commonly employed for the selective reduction of aromatic nitro groups and would be applicable here. researchgate.net

Below is a table summarizing conditions for the selective reduction of a nitro group in the presence of an alkyne, based on studies of analogous compounds.

| Catalyst / Reagent | Stoichiometric Reductant | Additive / Solvent | Temperature | Outcome on Substrate |

| (Ph₃P)₃RuCl₂ | Zn / H₂O | KOH / 1,4-Dioxane | 80 °C | Selective reduction of NO₂ to NH₂; alkyne is preserved. acs.org |

| SnCl₂·2H₂O | - | Methanol / Ethanol | Reflux | Selective reduction of aromatic NO₂ to NH₂. researchgate.net |

| Fe / NH₄Cl | - | Ethanol / H₂O | Reflux | Common method for NO₂ reduction; selectivity may vary. |

| Na₂S or (NH₄)₂S | - | H₂O / Ethanol | RT - Reflux | Zinin reduction; known for selectivity in polynitroarenes. |

Nucleophilic Aromatic Substitution Reactions Activated by the Nitro Group

The presence of a strong electron-withdrawing group, such as the nitro group, in a position ortho or para to a potential leaving group dramatically activates an aromatic ring toward nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.org This occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. youtube.com

In Benzenamine, 2-ethynyl-5-methyl-4-nitro-, the nitro group is in the para position relative to the amino group and the meta position relative to the ethynyl group. While the parent molecule does not have a typical leaving group like a halide, the nitro group significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack. tandfonline.com If a derivative of this compound were synthesized with a leaving group (e.g., a halogen) at position 1 or 3, the para-nitro group would facilitate its displacement by a wide range of nucleophiles, such as alkoxides, thiolates, or amines. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the leaving group, forming the resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. libretexts.org

Intermolecular and Intramolecular Redox Processes

The presence of both a reducible nitro group and an oxidizable amino group within the same molecule allows for the potential of intramolecular redox reactions. In such a process, the nitro group can be reduced while the amino group is oxidized, often facilitated by thermal or chemical induction. While specific studies on Benzenamine, 2-ethynyl-5-methyl-4-nitro- are not prevalent, the general principle of intramolecular redox reactions involves one part of a molecule being oxidized at the expense of another part being reduced youtube.com. For instance, upon heating, similar nitro-amino compounds can undergo internal redox reactions to form a variety of products.

Intermolecularly, the aniline moiety can be oxidized by external oxidizing agents, and the nitro group can be reduced by various reducing agents. The selective reduction of the nitro group to an amino group is a common transformation, which can be achieved using reagents like tin(II) chloride and hydrochloric acid or catalytic hydrogenation. This reduction is a key step in the synthesis of various diamino compounds. Conversely, the amino group can undergo oxidation to form azo compounds or other oxidation products, depending on the reaction conditions and the oxidizing agent employed nih.govresearchgate.net.

Reactions of the Aniline Moiety

The aniline portion of the molecule is a primary site for a variety of chemical reactions, including electrophilic aromatic substitution, oxidation, and cyclization reactions.

The benzene (B151609) ring in Benzenamine, 2-ethynyl-5-methyl-4-nitro- is substituted with four different groups, each exerting an electronic and steric influence on incoming electrophiles. The amino group is a powerful activating group and an ortho-, para- director. The methyl group is also an activating group and an ortho-, para- director. Conversely, the nitro group is a strong deactivating group and a meta- director. The ethynyl group is generally considered to be a weakly deactivating group.

The directing effects of the substituents are summarized in the table below:

| Substituent | Electronic Effect | Directing Effect |

| -NH₂ (Amino) | Activating | Ortho, Para |

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

| -C≡CH (Ethynyl) | Weakly Deactivating | Meta |

Control over substitution patterns can be achieved by modifying the reactivity of the amino group, for example, by converting it to an amide. This would diminish its activating effect and provide steric hindrance, potentially altering the regioselectivity of the substitution.

The aniline moiety is susceptible to oxidative coupling reactions. Depending on the catalyst and reaction conditions, intermolecular coupling can lead to the formation of azo compounds or other dimeric structures nih.govrsc.org. For instance, copper(I)-catalyzed oxidative coupling of anilines is a known method for synthesizing azo compounds under mild conditions nih.gov.

Oxidative amination, the formation of a new C-N bond, can also occur. For example, iron- and manganese-catalyzed para-selective oxidative amination of phenols with anilines has been reported nih.gov. While the subject molecule is not a phenol, similar principles of oxidative C-N bond formation could be applicable with suitable coupling partners and catalytic systems. The presence of the electron-withdrawing nitro group would likely influence the feasibility and outcome of such reactions.

The 2-ethynyl aniline structure is a key precursor for the synthesis of quinoline derivatives. The nitrogen of the amino group can act as a nucleophile, attacking the activated ethynyl group in an intramolecular fashion. This type of cyclization is often promoted by electrophiles or transition metals.

A general and effective method for the synthesis of substituted quinolines is the electrophilic cyclization of N-(2-alkynyl)anilines nih.govresearchgate.netdocumentsdelivered.com. This reaction can be initiated by various electrophiles such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) nih.gov. The reaction proceeds via a 6-endo-dig cyclization pathway. In the case of Benzenamine, 2-ethynyl-5-methyl-4-nitro-, this would lead to the formation of a substituted quinoline. The substituents on the aniline ring (methyl and nitro) would be retained on the resulting quinoline ring, influencing its properties.

The general mechanism for such a cyclization is depicted below:

Activation of the alkyne by an electrophile (E+).

Nucleophilic attack by the aniline nitrogen.

Rearomatization to form the stable quinoline ring.

| Reactant | Reagent | Product Type |

| N-(2-alkynyl)aniline | ICl, I₂, Br₂ | 3-Haloquinoline |

| N-(2-alkynyl)aniline | PhSeBr | 3-(Phenylselenyl)quinoline |

| N-(2-alkynyl)aniline | Hg(OTf)₂ | Quinoline |

Synergistic Reactivity and Mechanistic Interplay of Multiple Functional Groups

The close proximity of the various functional groups in Benzenamine, 2-ethynyl-5-methyl-4-nitro- allows for synergistic effects and tandem reactions, where multiple transformations occur in a single synthetic operation.

The structure of Benzenamine, 2-ethynyl-5-methyl-4-nitro- is well-suited for tandem or cascade reactions. For example, a reaction sequence could be initiated at one functional group, which then triggers a subsequent reaction at a neighboring group. One potential cascade could involve the reduction of the nitro group to an amine, followed by an intramolecular cyclization involving the newly formed amine and the ethynyl group to form a heterocyclic system.

Furthermore, cascade reactions involving the cyclization to a quinoline followed by further functionalization of the quinoline ring or the substituents are conceivable. An efficient copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid has been reported for the direct synthesis of 2-substituted quinolines, highlighting the potential for complex molecule synthesis starting from aniline derivatives organic-chemistry.org. While this specific reaction may not be directly applicable, it illustrates the principle of cascade processes in building complex heterocyclic scaffolds from simpler aniline precursors.

Intramolecular Cyclizations Involving Adjacent Ethynyl and Amine Functions

The molecular architecture of Benzenamine, 2-ethynyl-5-methyl-4-nitro-, featuring an ethynyl group positioned ortho to an amine function on the benzene ring, provides a fertile ground for intramolecular cyclization reactions. This arrangement facilitates the formation of new heterocyclic ring systems, with the indole (B1671886) scaffold being a prominent product. The reactivity is largely governed by the interaction between the nucleophilic amine and the electrophilic alkyne, a process that can be triggered by various catalytic or photo-induced methods.

Research into the cyclization of ortho-alkynylanilines has revealed several synthetic pathways. chim.itresearchgate.net These reactions are of significant interest due to the prevalence of the indole nucleus in pharmaceuticals, natural products, and functional materials. researchgate.net The specific electronic nature of Benzenamine, 2-ethynyl-5-methyl-4-nitro-, with an electron-donating methyl group and a strongly electron-withdrawing nitro group, is expected to influence the electron density of the aromatic ring and the nucleophilicity of the amine, thereby affecting the kinetics and outcomes of cyclization reactions.

Catalytic and Photo-Induced Cyclization Strategies

A variety of methods have been developed for the cyclization of ortho-alkynylanilines, which are applicable to Benzenamine, 2-ethynyl-5-methyl-4-nitro-. These methodologies often involve the use of transition metal catalysts or photochemical activation to facilitate the ring closure.

One notable approach is the rhodium-catalyzed cyclization. acs.org This method has been shown to be effective for a range of ortho-alkynylphenols and anilines, leading to the formation of 2,3-disubstituted indoles in a one-pot reaction. acs.org A plausible mechanism for this transformation involves the coordination of the rhodium(I) catalyst to the alkyne, followed by a 5-endo cyclization to form an aryl rhodium intermediate. This intermediate can then react with an electrophilic alkene, and subsequent protonation yields the desired indole product while regenerating the catalyst. acs.org

Photo-induced cyclization presents an alternative, metal-free approach. chim.itresearchgate.net For instance, the visible-light-induced oxidative cyclization of ortho-alkynylanilines in the presence of diorganyl dichalcogenides and a mild oxidant like hydrogen peroxide can produce 3-organochalcogenylindoles. chim.it The reaction is thought to proceed via the generation of a hydroxyl radical, which initiates the cyclization of the ortho-alkynylaniline. chim.it Another photo-induced method involves a cascade cyclization and dithiocyanation/selenocyanation of ortho-alkynylanilines with ammonium (B1175870) thiocyanate (NH₄SCN) or potassium selenocyanate (KSeCN) to yield dithiocyanated and selenocyanated indoles. researchgate.net

Electrophilic cyclization is another powerful tool for the synthesis of substituted indoles and quinolines from N-(2-alkynyl)anilines. nih.govnih.gov This reaction can be initiated by various electrophiles such as iodine monochloride (ICl), iodine (I₂), bromine (Br₂), phenylselenyl bromide (PhSeBr), and p-nitrobenzenesulfenyl chloride (p-O₂NC₆H₄SCl). nih.gov The process involves a 6-endo-dig cyclization, affording 3-halogen-, selenium-, and sulfur-containing quinolines in moderate to good yields. nih.gov

The table below summarizes potential intramolecular cyclization reactions applicable to Benzenamine, 2-ethynyl-5-methyl-4-nitro-, based on established methods for analogous ortho-alkynylanilines.

| Reaction Type | Catalyst/Reagent | Potential Product | Reference |

|---|---|---|---|

| Rhodium-Catalyzed Cyclization | [Rh(cod)OH]₂ / BINAP | 2,3-Disubstituted Indole Derivative | acs.org |

| Photo-Induced Oxidative Cyclization | Visible Light / H₂O₂ / Diorganyl Dichalcogenides | 3-Organochalcogenylindole Derivative | chim.it |

| Photo-Induced Cascade Cyclization | Visible Light / NH₄SCN or KSeCN | Dithiocyanated or Selenocyanated Indole Derivative | researchgate.net |

| Electrophilic Cyclization | ICl, I₂, Br₂, PhSeBr, or p-O₂NC₆H₄SCl | 3-Substituted Quinolone Derivative | nih.gov |

Future Research Directions and Methodological Outlook

Development of More Sustainable and Atom-Economical Synthetic Approaches

The future synthesis of Benzenamine, 2-ethynyl-5-methyl-4-nitro- and its derivatives will likely prioritize green chemistry principles to minimize environmental impact and enhance efficiency. Traditional multi-step syntheses of complex anilines often involve harsh conditions, stoichiometric reagents, and generate significant waste, resulting in poor atom economy. rsc.org Modern approaches aim to overcome these limitations.

Future research should focus on developing catalytic routes that are both efficient and sustainable. For instance, methods for synthesizing substituted anilines from readily available feedstocks like cyclohexanones using recyclable catalysts such as Palladium on carbon (Pd/C) represent a promising direction. bohrium.com Furthermore, catalyst- and additive-free reactions, which proceed through pathways like imine condensation–isoaromatization, offer significant advantages in terms of operational simplicity and reduced waste. researchgate.netnih.gov

| Parameter | Traditional Approach (Hypothetical) | Sustainable Approach (Prospective) |

|---|---|---|

| Starting Materials | Pre-functionalized, multi-step derived aromatics | Readily available feedstocks (e.g., substituted cyclohexanones, simple alkynes) |

| Key Reactions | Classical nitration, Friedel-Crafts, stoichiometric reductions | Catalytic C-H activation, cross-coupling, one-pot multi-component reactions beilstein-journals.org |

| Catalysts | Stoichiometric acids/bases (e.g., H₂SO₄) | Recyclable heterogeneous catalysts (e.g., Pd/C) or homogeneous catalysts (e.g., Rh, Cu complexes) bohrium.comresearchgate.net |

| Atom Economy | Low (significant by-product formation, e.g., salts, oxidized reagents) rsc.org | High (addition reactions, catalytic cycles with water as the only by-product) rsc.org |

| Environmental Impact | High (use of toxic reagents, solvent waste) | Low (mild conditions, reduced solvent use, catalyst-free options) researchgate.netnih.gov |

Exploration of Unprecedented Reactivity and Catalytic Systems

The unique arrangement of an amine, an ethynyl (B1212043), and a nitro group on the aromatic ring creates opportunities for novel chemical transformations. The electron-donating amine and electron-withdrawing nitro group create a push-pull system that can influence the reactivity of the entire molecule, particularly the ethynyl group and the aromatic C-H bonds.

Future research will likely explore:

C-H Functionalization: Direct functionalization of the aromatic C-H bonds offers a step-economical way to introduce further complexity. researchgate.net Transition-metal catalysis (e.g., using Rhodium or Copper) could enable the regioselective introduction of alkyl, aryl, or other functional groups, guided by the existing substituents. researchgate.netresearchgate.net

Ethynyl Group Transformations: The ethynyl group is a versatile handle for a wide range of reactions, including cycloadditions (e.g., "click chemistry"), Sonogashira coupling, and polymerization, allowing for the construction of larger, more complex architectures.

Nitro Group Reduction: The selective reduction of the nitro group to an amine would yield a diamine derivative. This transformation opens the door to synthesizing polymers like polyamides or polyimides, as well as heterocyclic compounds.

Cooperative Catalysis: Systems that can activate multiple sites on the molecule simultaneously could lead to unprecedented reactions. For example, a dual catalytic system might coordinate to the amine while activating a C-H bond, enabling highly selective transformations. nih.gov

| Functional Group | Potential Reaction | Catalytic System | Potential Outcome |

|---|---|---|---|

| Aromatic C-H Bond | C-H Alkylation/Arylation | Rhodium (Rh), Palladium (Pd) | Introduction of new substituents for property tuning |

| Ethynyl Group | Azide-Alkyne Cycloaddition | Copper (Cu), Ruthenium (Ru) | Formation of triazole-linked materials, bioconjugation |

| Nitro Group | Selective Reduction | Iron (Fe), Tin (Sn), Catalytic Hydrogenation (Pd, Pt) | Synthesis of diamine precursors for polymers and dyes wikipedia.org |

| Amine Group | N-Arylation/N-Alkylation | Copper (Cu), Palladium (Pd) | Synthesis of secondary/tertiary anilines with modified electronic properties |

Integration of Machine Learning and Artificial Intelligence in Predictive Design

For a molecule like Benzenamine, 2-ethynyl-5-methyl-4-nitro-, ML models can be employed to:

Predict Physicochemical Properties: By training models on large datasets of known compounds, AI can predict properties such as solubility, stability, electronic bandgap, and toxicity for this new molecule before it is even synthesized. nih.govyoutube.com

Guide Synthesis: AI algorithms can predict the outcomes of chemical reactions and even suggest optimal synthetic routes, saving significant time and resources in the laboratory. scitechdaily.com

De Novo Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design new derivatives of the target molecule with specific, desired properties for applications in drug discovery or materials science. harvard.eduschrodinger.com These models can explore a vast chemical space to identify novel structures that a human chemist might not predict. scitechdaily.com

The integration of AI with automated synthesis platforms can create a closed-loop system where molecules are designed, synthesized, and tested in a rapid, iterative cycle, dramatically accelerating the pace of materials discovery. arxiv.orgarxiv.org

| Phase | AI/ML Tool | Objective | Expected Output |

|---|---|---|---|

| 1. Feasibility & Property Prediction | QSAR Models, Graph Neural Networks (GNNs) | Predict key properties and potential bioactivity/toxicity. nih.govnih.gov | A profile of predicted electronic, physical, and safety properties. |

| 2. Synthesis Planning | Retrosynthesis Prediction Algorithms | Identify the most efficient and sustainable synthetic pathways. | A ranked list of reaction steps and required reagents. |

| 3. Derivative Generation | Generative Models (VAEs, GANs) | Design novel analogues with enhanced target properties. harvard.edu | A virtual library of new molecular structures with high predicted performance. |

| 4. Automated Discovery | Bayesian Optimization, Reinforcement Learning | Guide automated experiments for synthesis and testing. aimind.so | Optimized reaction conditions and validated high-performance materials. |

Expansion into Emerging Areas of Functional Materials Science

The structural motifs within Benzenamine, 2-ethynyl-5-methyl-4-nitro- make it a compelling building block for advanced functional materials. The conjugated π-system, combined with donor-acceptor groups, is a hallmark of molecules used in optoelectronics.

Future research could explore its application in:

Organic Semiconductors: As a building block for π-conjugated polymers or small molecules, it could be used in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). nih.gov The ethynyl group provides a rigid linker for extending conjugation, a key factor for efficient charge transport.

Non-Linear Optics (NLO): The significant intramolecular charge transfer character suggested by the amino and nitro groups could lead to materials with large NLO responses, useful in photonics and optical communications.

Corrosion Inhibitors: Nitroanilines are known to be effective corrosion inhibitors. researchgate.netnih.gov This molecule could be investigated for its ability to adsorb onto metal surfaces and protect them from corrosive environments.

Porous Materials: The rigid structure imparted by the ethynyl group makes it a suitable component for creating metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials have applications in gas storage, separation, and catalysis.

| Material Area | Key Structural Feature | Potential Function/Application |

|---|---|---|

| Organic Electronics | Extended π-conjugation (phenyl + ethynyl), Donor/Acceptor groups | Charge transport layer in OFETs, active material in OPVs nih.gov |

| Dyes and Pigments | Chromophoric structure (nitroaniline) | Precursor for azo dyes, specialty colorants wikipedia.orgchemimpex.com |

| Porous Frameworks (MOFs/COFs) | Rigid ethynyl linker, coordinating amine group | Gas storage, catalysis, chemical sensing |

| Conducting Polymers | Polymerizable ethynyl group, aniline (B41778) moiety | Component in conductive polymer films after polymerization mdpi.com |

Challenges and Opportunities in Scalable Synthesis and Industrial Translation

Translating a novel laboratory synthesis into a large-scale industrial process presents significant challenges. For Benzenamine, 2-ethynyl-5-methyl-4-nitro-, the path to industrial relevance will require addressing several key factors.

Challenges:

Cost and Availability of Starting Materials: The synthesis of the substituted precursors required may be costly and not readily scalable.

Catalyst Efficiency and Cost: Many advanced catalytic systems rely on expensive and scarce precious metals like palladium or rhodium. Catalyst recovery and reuse are critical for economic viability.

Safety: The presence of a nitro group and a highly energetic ethynyl group may pose safety risks (e.g., thermal instability) that need to be carefully managed at scale. Nitroaromatic compounds can be toxic and require careful handling. wikipedia.orgnih.gov

Purification: Achieving high purity on an industrial scale can be challenging and costly, often requiring techniques like chromatography or recrystallization that are not ideal for bulk production.

Opportunities:

Process Intensification: The use of continuous flow chemistry could offer significant advantages over traditional batch processing. researchgate.net Flow reactors can improve heat transfer, enhance safety, and allow for easier automation and control, potentially leading to higher yields and purity.

High-Value Applications: The industrial translation may be justified if the compound proves to be a key intermediate for high-value products, such as pharmaceuticals, high-performance polymers, or advanced electronic materials. chemimpex.comchempanda.comwikipedia.org

Development of Novel Catalysts: Research into catalysts based on more abundant and less expensive earth-abundant metals (e.g., iron, copper) could drastically reduce production costs.

| Factor | Challenge | Opportunity/Mitigation Strategy |

|---|---|---|

| Economics | High cost of precious metal catalysts and specialized reagents. | Develop earth-abundant metal catalysts; design convergent synthetic routes from commodity chemicals. |

| Safety & Handling | Potential thermal instability of nitro-ethynyl compounds; toxicity. wikipedia.orgnih.gov | Utilize flow chemistry for better thermal control; implement closed-system handling to minimize exposure. |

| Process Efficiency | Multi-step batch processes with low overall yield. | Develop one-pot or tandem reactions; optimize processes using automated flow reactors. |

| Industrial Relevance | Niche applications may not justify large-scale production. | Target high-value markets like specialty polymers, electronics, or pharmaceuticals. researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Benzenamine, 2-ethynyl-5-methyl-4-nitro-?

- Methodology : Synthesis typically involves sequential functionalization of aniline derivatives. For example:

Nitration : Introduce the nitro group at the para position via mixed-acid nitration (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Methylation : Use Friedel-Crafts alkylation or direct alkylation with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to install the methyl group .

Ethynylation : Employ Sonogashira coupling with terminal alkynes under palladium catalysis (e.g., Pd(PPh₃)₄/CuI) to attach the ethynyl group .

- Key Considerations : Monitor regioselectivity during nitration and alkylation. The ethynyl group’s electron-withdrawing nature may necessitate optimization of reaction conditions (e.g., solvent polarity, catalyst loading).

Q. How can the purity and structure of Benzenamine, 2-ethynyl-5-methyl-4-nitro- be validated?

- Analytical Workflow :

- Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to assess purity.

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at C4, methyl at C5) via chemical shifts (e.g., nitro groups deshield adjacent protons to ~8.0–8.5 ppm) .

- IR Spectroscopy : Identify characteristic stretches (e.g., NO₂ asymmetric/symmetric stretches at ~1520 and 1350 cm⁻¹, C≡C at ~2100 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₉H₇N₂O₂: 191.0561).

Q. What safety protocols are critical for handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Nitroaniline derivatives are toxic and potentially mutagenic. Use nitrile gloves, lab coats, and goggles .

- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.

- Spill Management : Neutralize spills with 10% sodium bicarbonate and adsorb using vermiculite .

- Storage : Store in amber glass under inert atmosphere (N₂/Ar) at –20°C to prevent decomposition.

Advanced Research Questions

Q. How do competing electronic effects (nitro, methyl, ethynyl) influence the compound’s reactivity in electrophilic substitution?

- Mechanistic Analysis :

- The nitro group (meta-directing, deactivating) and ethynyl group (weakly deactivating, sp-hybridized) compete for directing incoming electrophiles. Methyl (ortho/para-directing, activating) may dominate in certain solvents.

- Case Study : In bromination reactions, the ethynyl group’s electron-withdrawing effect may redirect electrophiles to the methyl-adjacent position. Computational modeling (DFT) can predict regioselectivity .

- Experimental Design : Perform competitive reactions with isotopic labeling (e.g., D/H exchange) to track substitution patterns.

Q. What strategies optimize catalytic coupling reactions involving the ethynyl group?

- Catalytic Systems :

- Sonogashira Coupling : Optimize Pd catalysts (e.g., PdCl₂(PPh₃)₂) with co-catalysts (CuI) in amine bases (e.g., piperidine) .

- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize the ethynyl group with biomolecules (e.g., fluorescent tags).

- Challenges : Steric hindrance from the methyl and nitro groups may reduce reaction yields. Use bulky ligands (e.g., XPhos) to enhance catalyst turnover .

Q. How does the compound interact with biological targets (e.g., enzymes, receptors)?

- Screening Approaches :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.